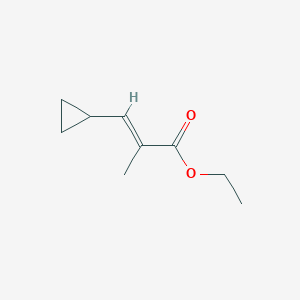
Ethyl 3-cyclopropyl-2-methylacrylate
Overview
Description
Ethyl 3-cyclopropyl-2-methylacrylate is a chemical compound with the molecular formula C9H14O2 and a molecular weight of 154.21 g/mol .
Molecular Structure Analysis
The molecular structure of Ethyl 3-cyclopropyl-2-methylacrylate consists of a cyclopropyl group, a methyl group, and an ethyl ester group attached to an acrylate backbone . The exact 3D structure can be determined using tools like MolView .Scientific Research Applications
Biomedical Applications
Acrylate and methacrylate polymers, including Ethyl 3-cyclopropyl-2-methylacrylate, have been widely used in the biomedical field . They exhibit good biocompatibility, making them suitable for various medical applications. For instance, they can be used in the development of craniofacial implants .
Environmental Remediation
These polymers have also found applications in environmental remediation . Their functional groups can interact with pollutants, aiding in their removal from the environment.
Food Packaging
Acrylate and methacrylate polymers are used in food packaging . They can provide a protective barrier for food products, extending their shelf life and maintaining their quality.
Electronic Devices
These polymers are used in the production of electronic devices . Their properties, such as their insulating capabilities, make them suitable for use in various electronic components.
Polymer Supports in Biochemical and Chemical Applications
Functional (meth)acrylates, like Ethyl 3-cyclopropyl-2-methylacrylate, can be used as polymeric reagents or polymer supports in biochemical and chemical applications . They contain chemically reactive functional groups that can react with alcohols and amines carrying the desired reactive groups.
Synthesis of Reactive Polymers
Ethyl 3-cyclopropyl-2-methylacrylate can be used in the synthesis of reactive polymers . These polymers have reactive side groups that can be used for further functionalization or cross-linking.
properties
IUPAC Name |
ethyl (E)-3-cyclopropyl-2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-3-11-9(10)7(2)6-8-4-5-8/h6,8H,3-5H2,1-2H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATWDAKNKHDDUPA-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1CC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1CC1)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-cyclopropyl-2-methylacrylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



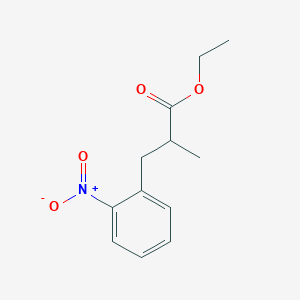
![3-allyl-6-bromobenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1449272.png)
![6-chloro-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B1449274.png)
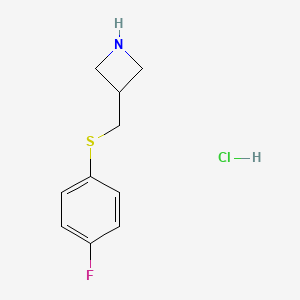
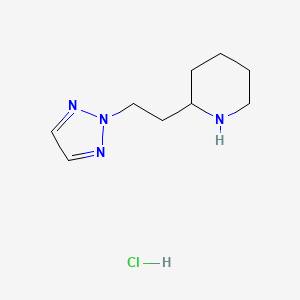
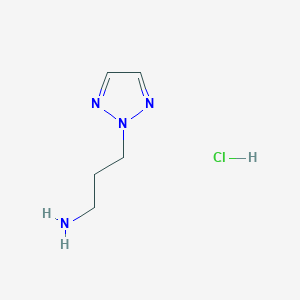


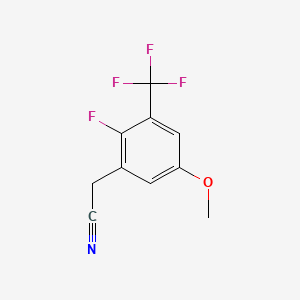
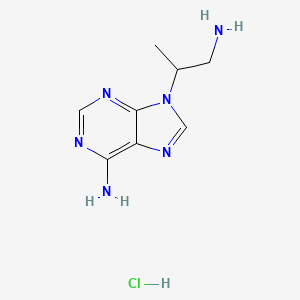
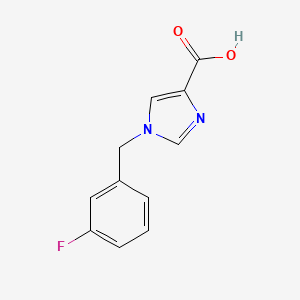
![1-[(4-Fluorophenyl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B1449288.png)

![2-[2-(2-Fluorophenyl)-2-oxoethyl]propanedinitrile](/img/structure/B1449290.png)